CYP7A1 Inhibition: Potency vs. 7α-Hydroxycholesterol
Cholest-5-en-7-one (7-KC) acts as a direct inhibitor of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway, with a reported IC50 of approximately 1 µM [1]. In stark contrast, 7α-hydroxycholesterol is the product of CYP7A1 activity and does not exhibit this inhibitory function [2]. A comparative study demonstrated that 7α-hydroxycholesterol is a 70% efficient substrate for acyl-coenzyme A:cholesterol acyltransferase (ACAT), whereas 7-KC acts as a poor substrate, being only 10% or less as efficient [3]. This fundamental difference in molecular interaction defines 7-KC as a negative regulator, not a metabolite, in this pathway.
| Evidence Dimension | CYP7A1 Inhibition (IC50) and ACAT Substrate Efficiency |
|---|---|
| Target Compound Data | CYP7A1 IC50: ~1 µM [1]; ACAT substrate efficiency: ≤10% relative to cholesterol [3] |
| Comparator Or Baseline | 7α-Hydroxycholesterol: No reported CYP7A1 inhibition; ACAT substrate efficiency: 70% relative to cholesterol [3] |
| Quantified Difference | 7-KC inhibits CYP7A1 (IC50 ~1 µM), whereas 7α-HC does not; 7-KC is at least 7-fold less efficient as an ACAT substrate. |
| Conditions | In vitro enzymatic assays; CYP7A1 inhibition measured via cell-free or microsomal assay; ACAT substrate efficiency measured in cultured cells. |
Why This Matters
This data is crucial for researchers studying feedback regulation of bile acid synthesis, where the use of 7α-HC as a control is inappropriate for mimicking pathological inhibition caused by 7-KC.
- [1] Cayman Chemical. (n.d.). 7-keto Cholesterol (CAS 566-28-9) Product Information. View Source
- [2] Wikipedia contributors. (n.d.). 7α-Hydroxycholesterol. Wikipedia, The Free Encyclopedia. View Source
- [3] Zhang, Y., et al. (2003). Cholesterol Is Superior to 7-Ketocholesterol or 7α-... Journal of Biological Chemistry. View Source
